[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Description
[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a dimethylamino group attached to a phenyl ring. The presence of these functional groups suggests that the compound may exhibit interesting chemical properties and biological activities.
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-21(2)15-8-5-6-13(10-15)12-24-19(23)16-11-14-7-3-4-9-17(14)20-18(16)22/h5-6,8,10-11H,3-4,7,9,12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKFMOFQUCFBGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)COC(=O)C2=CC3=C(CCCC3)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group on the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with an alcohol, such as methanol, in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its potential biological activity makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s structure suggests it may have pharmacological properties, such as acting as an enzyme inhibitor or receptor modulator. Research into its effects on various biological pathways could lead to the development of new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets The dimethylamino group may interact with enzymes or receptors, modulating their activity The quinoline core can intercalate with DNA, affecting gene expression and cellular function
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Used in the synthesis of various organic compounds and has similar structural features.
tert-Butylamine: An aliphatic amine with applications in organic synthesis.
Uniqueness
What sets [3-(dimethylamino)phenyl]methyl 2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate apart is its combination of a quinoline core with a dimethylamino group, providing a unique set of chemical and biological properties. This combination allows for diverse applications in multiple scientific fields, making it a valuable compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
